molecular formula C12H20N2O3 B2509638 1-(cyclohexylcarbamoyl)pyrrolidine-2-carboxylic Acid CAS No. 674299-62-8

1-(cyclohexylcarbamoyl)pyrrolidine-2-carboxylic Acid

Cat. No.: B2509638
CAS No.: 674299-62-8
M. Wt: 240.303
InChI Key: MCMRHIIVSHWBEA-UHFFFAOYSA-N
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Scientific Research Applications

1-(Cyclohexylcarbamoyl)pyrrolidine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.

    Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.

    Medicine: Research involving this compound focuses on its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.

    Industry: It is utilized in the development of new materials and chemical processes.

Future Directions

Pyrrolidine derivatives, including 1-(cyclohexylcarbamoyl)pyrrolidine-2-carboxylic Acid, continue to be of interest in drug discovery due to their versatile scaffold and potential for biological activity . Future research may focus on designing new pyrrolidine compounds with different biological profiles .

Mechanism of Action

Preparation Methods

The synthesis of 1-(cyclohexylcarbamoyl)pyrrolidine-2-carboxylic acid typically involves the reaction of cyclohexyl isocyanate with pyrrolidine-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of bulk manufacturing techniques to produce the compound in larger quantities .

Chemical Reactions Analysis

1-(Cyclohexylcarbamoyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Comparison with Similar Compounds

1-(Cyclohexylcarbamoyl)pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(cyclohexylcarbamoyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c15-11(16)10-7-4-8-14(10)12(17)13-9-5-2-1-3-6-9/h9-10H,1-8H2,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMRHIIVSHWBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501333168
Record name 1-(cyclohexylcarbamoyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196253
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

674299-62-8
Record name 1-(cyclohexylcarbamoyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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